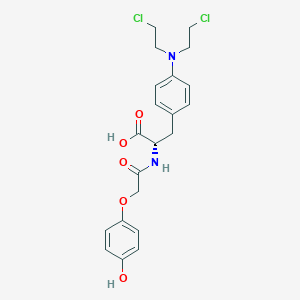
Melphalan-N-4-hydroxyphenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methylphenylphosphine oxide can be synthesized through several methods. One common method involves the oxidation of methylphenylphosphine using hydrogen peroxide or other oxidizing agents. The reaction typically proceeds under mild conditions, with the phosphine being dissolved in an organic solvent such as dichloromethane or toluene. The reaction can be represented as follows:
[ \text{C}_7\text{H}_9\text{P} + \text{H}_2\text{O}_2 \rightarrow \text{C}_7\text{H}_9\text{OP} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of Methylphenylphosphine oxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Methylphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the oxide back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Methylphenylphosphine.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
科学的研究の応用
Chemistry
Methylphenylphosphine oxide is used as a ligand in coordination chemistry, where it can form complexes with transition metals
Biology
In biological research, Methylphenylphosphine oxide is investigated for its potential as a bioactive molecule. Its interactions with enzymes and other proteins are of particular interest.
Medicine
The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry
In the industrial sector, Methylphenylphosphine oxide is used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.
作用機序
The mechanism by which Methylphenylphosphine oxide exerts its effects involves its ability to interact with various molecular targets. The phosphine oxide group can coordinate with metal ions, influencing the activity of metal-dependent enzymes and other proteins. Additionally, the compound’s reactivity allows it to participate in various chemical transformations, contributing to its diverse applications.
類似化合物との比較
Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups.
Dimethylphenylphosphine oxide: A related compound with two methyl groups and one phenyl group.
Diphenylmethylphosphine oxide: A compound with two phenyl groups and one methyl group.
Uniqueness
Methylphenylphosphine oxide is unique due to its specific combination of methyl and phenyl groups, which confer distinct chemical properties. Its balance of hydrophobic and hydrophilic characteristics makes it versatile in various applications, distinguishing it from other phosphine oxides.
特性
CAS番号 |
131089-09-3 |
|---|---|
分子式 |
C21H24Cl2N2O5 |
分子量 |
455.3 g/mol |
IUPAC名 |
(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-[[2-(4-hydroxyphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H24Cl2N2O5/c22-9-11-25(12-10-23)16-3-1-15(2-4-16)13-19(21(28)29)24-20(27)14-30-18-7-5-17(26)6-8-18/h1-8,19,26H,9-14H2,(H,24,27)(H,28,29)/t19-/m0/s1 |
InChIキー |
ZVHIURZYHWNOKI-IBGZPJMESA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
Key on ui other cas no. |
131089-09-3 |
同義語 |
melphalan-N-4-hydroxyphenoxyacetamide MelPO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















